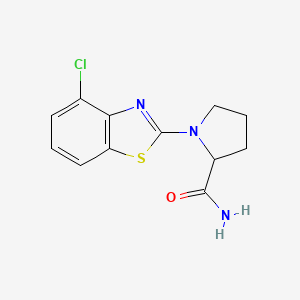

1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring and a benzothiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Benzothiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Antibacterial Activity

Benzothiazole derivatives, such as “1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide”, have shown significant antibacterial activity . They inhibit various bacterial enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Anti-tubercular Activity

Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antifungal Activity

Benzothiazoles have been associated with diverse biological activities, including antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Antiprotozoal Activity

Benzothiazoles have also been investigated for their antiprotozoal activity . This suggests that they could be used in the treatment of diseases caused by protozoan parasites .

Anticancer Activity

Benzothiazoles have shown potential as anticancer agents . They could be used in the development of new drugs for the treatment of various types of cancer .

Anti-inflammatory Activity

Benzothiazoles have been studied for their anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs .

Antihypertensive Activity

Benzothiazoles have been associated with antihypertensive activity . This makes them potential candidates for the development of new antihypertensive drugs .

Antidiabetic Activity

Benzothiazoles have been associated with antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been shown to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase and 5-lipoxygenase pathways .

Result of Action

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They have also been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa .

Propiedades

IUPAC Name |

1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c13-7-3-1-5-9-10(7)15-12(18-9)16-6-2-4-8(16)11(14)17/h1,3,5,8H,2,4,6H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEILJQLAWPAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(S2)C=CC=C3Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)

![4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6444633.png)

![5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444648.png)

![2-(methylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B6444658.png)

![1-(morpholin-4-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444677.png)

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6444681.png)

![1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444683.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6444707.png)

![N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444714.png)

![1-(piperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444725.png)

![4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6444731.png)

![1-(piperidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444735.png)

![2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6444739.png)